Dehydroretinaldehyde

説明

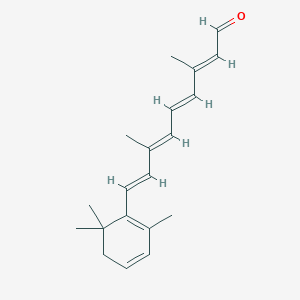

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNVWXUULMZJKD-OVSJKPMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878517 | |

| Record name | 3-Dehydroretinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vitamin A2 aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

472-87-7 | |

| Record name | Dehydroretinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dehydroretinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dehydroretinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydroretinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DEHYDRORETINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV8T003XO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vitamin A2 aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

77 - 78 °C | |

| Record name | Vitamin A2 aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Metabolism and Biosynthesis of Dehydroretinaldehyde

The generation of dehydroretinaldehyde is a finely tuned biochemical process involving specific enzymatic reactions and interconversions with other retinoids. This ensures its availability for crucial physiological functions.

Pathways of this compound Formation from Retinoid Precursors

Enzymatic Desaturation Processes (e.g., Cytochrome P450 27C1 Activity)

The primary route for this compound synthesis involves the desaturation of all-trans-retinoids. A key enzyme in this process is Cytochrome P450 27C1 (CYP27C1), which has been identified as a retinoid desaturase. nih.gov This enzyme catalyzes the conversion of all-trans-retinol (vitamin A1) to 3,4-dehydroretinaldehyde (vitamin A2). wikipedia.org Purified recombinant human P450 27C1 can effectively bind and desaturate all-trans-retinol, retinal, and retinoic acid. nih.gov While this enzyme is found in human skin, its physiological significance is particularly pronounced in fish and amphibians, where it facilitates a red-shift in photoreceptor sensitivity, enabling vision in longer wavelength light. nih.govwikipedia.org The reaction mediated by CYP27C1 is unusual for a mammalian P450 enzyme as desaturation is the main activity, with hydroxylation being a minor side reaction. wikipedia.org

In the skin, where 3,4-dehydroretinoids constitute a significant portion of the retinoid pool, CYP27C1 is considered the primary enzyme responsible for their formation from all-trans-retinoids. vanderbilt.edu

Interconversion with 3,4-Dehydroretinol (Vitamin A2)

This compound exists in a dynamic equilibrium with its corresponding alcohol form, 3,4-dehydroretinol (also known as vitamin A2). wikipedia.orgnih.gov This interconversion is a reversible enzymatic reaction. The oxidation of 3,4-dehydroretinol to this compound is catalyzed by retinol (B82714) dehydrogenases (RDHs), while the reverse reduction is carried out by retinaldehyde reductases. These enzymes often belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov This reversible step is crucial for regulating the levels of both compounds, ensuring that the appropriate chromophore is available for the visual cycle or other metabolic needs. The oxidation of retinol to retinaldehyde is generally considered the rate-limiting step in the biosynthesis of retinoic acid. nih.govnih.gov

This compound Cycling in the Visual System

In the visual system of many aquatic vertebrates, this compound plays a pivotal role as the A2 chromophore, existing alongside the more common A1 chromophore (retinal). This dual chromophore system provides a mechanism for sensory plasticity.

Role in the Classical Visual Cycle (A1 vs. A2 Chromophore Interplay)

The visual cycle is a series of biochemical reactions that regenerate the light-sensitive chromophore of visual pigments. arvojournals.orgescholarship.org In vertebrates, this chromophore is typically 11-cis-retinal (B22103) (A1). However, many fish and amphibians can utilize 11-cis-3,4-dehydroretinal (A2) as an alternative. wustl.edu The enzyme CYP27C1, located in the retinal pigment epithelium (RPE), is responsible for converting the A1 chromophore to the A2 form. wikipedia.orgwustl.edu

The substitution of A1 with A2 in a visual pigment has several functional consequences:

It red-shifts the spectral absorption of the pigment, making it more sensitive to longer wavelengths of light. wustl.edu

It broadens the bandwidth of light absorption. wustl.edu

It leads to decreased photosensitivity and increased thermal noise. wustl.edunih.gov

This ability to switch between A1 and A2 chromophores allows animals to adapt their vision to different light environments, such as the red-shifted light found in freshwater habitats. wustl.edu Some species can even use both chromophores simultaneously, adjusting the A1/A2 ratio to fine-tune their spectral sensitivity in response to environmental or physiological cues. wustl.eduresearchgate.net

Contributions to Adjunct Retinoid Regeneration Pathways

While the classical visual cycle is the primary pathway for chromophore regeneration, evidence suggests the existence of adjunct or alternative pathways. escholarship.org These pathways may become particularly important under specific conditions to ensure a continuous supply of the visual chromophore. The interconversion between retinal (A1) and dehydroretinal (A2) forms, regulated by enzymes like CYP27C1, can be considered part of a broader, adaptable system for retinoid regeneration that extends beyond the canonical cycle. frontiersin.org The presence of a dual A1/A2 system provides an additional layer of regulation and flexibility to the visual process.

Associated Enzymatic Regulators and Binding Proteins in Metabolism

The metabolism of this compound is tightly controlled by a suite of enzymes and binding proteins that ensure its proper synthesis, transport, and utilization.

Enzymatic regulation is a fundamental cellular process that controls the rate of biochemical reactions. libretexts.orgnumberanalytics.commgcub.ac.in Key regulatory enzymes in retinoid metabolism include:

Cytochrome P450 27C1 (CYP27C1): As previously mentioned, this is the primary desaturase that converts all-trans-retinoids to their 3,4-dehydro counterparts. nih.govnih.gov

Retinol Dehydrogenases (RDHs) and Aldehyde Dehydrogenases (ALDHs): These enzymes are responsible for the interconversion of retinols, retinaldehydes, and retinoic acids. nih.govnih.gov RDHs, part of the SDR superfamily, catalyze the reversible oxidation of retinol to retinaldehyde. nih.gov

Short-chain Dehydrogenase/Reductase (SDR) family: This superfamily includes numerous enzymes with activities towards retinoids, preferring either NAD(H) or NADP(H) as cofactors, which influences their primary direction of reaction (oxidation or reduction) in the cell. nih.gov

Binding proteins play a crucial role in solubilizing and protecting hydrophobic retinoids, as well as channeling them to specific enzymes. These include:

Cellular Retinol-Binding Proteins (CRBPs): These proteins bind to retinol and are thought to present it as a substrate to enzymes like CYP27C1. nih.gov

Cellular Retinoic Acid-Binding Proteins (CRABPs): These proteins bind to retinoic acid. nih.gov

RNA-binding proteins: Some metabolic enzymes have been found to moonlight as RNA-binding proteins, adding another layer of regulation to metabolic pathways, though specific interactions with this compound metabolism are still under investigation. nih.gov

The interaction between these enzymes and binding proteins creates a highly regulated network that controls the flux of retinoids through various metabolic pathways.

| Enzyme/Protein | Function in this compound Metabolism |

| Cytochrome P450 27C1 (CYP27C1) | Catalyzes the desaturation of all-trans-retinoids to form 3,4-dehydroretinoids, including this compound. nih.govwikipedia.orgnih.gov |

| Retinol Dehydrogenases (RDHs) | Mediate the reversible oxidation of 3,4-dehydroretinol to this compound. nih.gov |

| Aldehyde Dehydrogenases (ALDHs) | Involved in the oxidation of retinaldehydes to retinoic acids. nih.gov |

| Cellular Retinol-Binding Proteins (CRBPs) | Bind and transport retinol, potentially channeling it to enzymes like CYP27C1 for desaturation. nih.gov |

Functional Mechanisms of Dehydroretinaldehyde in Visual Pigments

Chromophore Integration and Opsin Binding

The initial and fundamental step in the formation of a functional visual pigment is the binding of the chromophore, 11-cis-dehydroretinaldehyde, to the opsin protein. This process involves the formation of a specific covalent bond and is stabilized by a network of molecular interactions within the protein's binding pocket. scielo.org.co

The covalent attachment of 11-cis-dehydroretinaldehyde to the opsin protein occurs through the formation of a protonated Schiff base. researchgate.net This reaction involves the aldehyde group of the chromophore and the epsilon-amino group of a conserved lysine (B10760008) residue located in the seventh transmembrane helix of the opsin. nih.gov The process begins with a nucleophilic attack by the amine nitrogen on the carbonyl carbon of the aldehyde, forming an unstable intermediate known as a carbinolamine. shodhsagar.com This is followed by a dehydration step, which is the rate-determining step of the reaction, to yield the stable imine (Schiff base) linkage. shodhsagar.com

The formation and hydrolysis of this Schiff base are reversible processes, and their kinetics are influenced by environmental factors such as pH. beilstein-journals.orgscirp.org The formation reaction is typically catalyzed by acid, but high acid concentrations can be counterproductive by protonating the amine nucleophile, thereby inhibiting the initial attack on the aldehyde. shodhsagar.com The stability of the imine bond is crucial for the function of the visual pigment. Hydrolysis, the cleavage of the Schiff base back to the aldehyde and amine, can be accelerated in the presence of water and is influenced by pH. shodhsagar.comscirp.org Studies on model Schiff bases show that hydrolysis is very rapid in acidic conditions and slows at higher pH values. beilstein-journals.org The equilibrium of this reaction is critical, as the release of all-trans-retinaldehyde after photoisomerization and the subsequent uptake of a new 11-cis chromophore are essential parts of the visual cycle. uiuc.edu

Table 1: Factors Influencing Schiff Base Reaction Kinetics

| Factor | Effect on Formation | Effect on Hydrolysis | Source |

|---|---|---|---|

| pH | Acid-catalyzed, but inhibited by very high acidity. | Rapid in acidic conditions, slower at neutral or basic pH. | shodhsagar.combeilstein-journals.org |

| Water | Product of formation; its removal drives the reaction forward. | Reactant for hydrolysis; its presence can shift equilibrium toward reactants. | shodhsagar.com |

| Metal Cations | Can accelerate the rate of hydrolysis. | Can accelerate the rate of hydrolysis. | scirp.org |

Beyond the covalent Schiff base linkage, the stability of the dehydroretinaldehyde chromophore within the opsin binding pocket is maintained by a series of non-covalent molecular interactions. biologists.comredalyc.org These interactions not only anchor the chromophore in the correct orientation but also play a significant role in modulating the pigment's spectral properties. The binding pocket is a hydrophobic cavity formed by the seven transmembrane helices of the opsin protein. scielo.org.comdpi.com

Key interactions include:

Electrostatic Interactions: A critical interaction involves the positively charged nitrogen of the protonated Schiff base and a negatively charged amino acid residue, which acts as a counterion. nih.gov This salt bridge significantly stabilizes the ground state of the chromophore.

Hydrophobic and van der Waals Interactions: The polyene chain and the ionone (B8125255) ring of the this compound molecule are stabilized by interactions with nonpolar amino acid residues lining the binding pocket. mdpi.com These interactions help to constrain the chromophore's conformation.

Hydrogen Bonds: Specific amino acid residues, such as glutamic acid, can form hydrogen bonds with the chromophore, further stabilizing its position. mdpi.com

Schiff Base Linkage Formation and Hydrolysis Kinetics

Spectral Tuning and Light Absorption Characteristics of Porphyropsins

Porphyropsins, the visual pigments utilizing this compound, are characteristically sensitive to longer wavelengths of light compared to their rhodopsin (A1-based) counterparts. ontosight.ai This red-shift is a direct consequence of using the A2 chromophore and is further fine-tuned by interactions with the opsin protein.

The primary reason for the red-shifted absorption spectrum of porphyropsins is the extended conjugated π-electron system of this compound. nih.gov Compared to retinal (A1), this compound possesses an additional carbon-carbon double bond within its ionone ring. researchgate.net This extension of the conjugated system delocalizes the π-electrons over a larger area, which lowers the energy gap between the ground state and the first excited state of the molecule. According to the principles of quantum mechanics, a smaller energy gap corresponds to the absorption of lower-energy photons, which have longer wavelengths.

This phenomenon, known as a bathochromic or red shift, is a consistent and predictable effect of the A1 to A2 chromophore exchange. biologists.comresearchgate.net Replacing A1 with A2 not only shifts the peak spectral sensitivity (λmax) to the red but also broadens the bandwidth of absorption. nih.govwustl.edu This adaptation is strongly associated with aquatic animals living in freshwater or turbid environments where the ambient light is naturally shifted towards longer wavelengths. researchgate.netnih.govwustl.edu

Table 2: Comparison of Absorption Maxima (λmax) with A1 vs. A2 Chromophores

| Photoreceptor Type | A1-Dominant λmax (nm) | A2-Dominant λmax (nm) | Source |

|---|---|---|---|

| Rods (Nine-spined Stickleback) | 504–511 | 525–530 | biologists.com |

| M-Cones (Nine-spined Stickleback) | 519–534 | 535–544 | biologists.com |

| LWS (Saltwater vs. Freshwater Species) | ~546 | ~554 | nih.gov |

While the choice of chromophore (A1 vs. A2) provides a coarse mechanism for spectral tuning, the fine-tuning of a visual pigment's λmax is achieved through specific interactions between the chromophore and the amino acid residues of the opsin protein. redalyc.orgbiologists.com Even when two species use the same this compound chromophore, differences in their opsin sequences can lead to different spectral sensitivities. arvojournals.org

The "opsin shift" is regulated by the electrostatic environment of the binding pocket. unige.ch The distribution of charged and polar amino acid residues near the chromophore can alter the electron distribution along its polyene chain, thereby modifying the energy required for photoexcitation. nih.govbiologists.com For example, the strategic placement of polar hydroxyl-bearing amino acids (like serine or threonine) or nonpolar residues near the chromophore can shift the λmax by several nanometers. nih.govunige.ch The wavelength of maximum absorbance is ultimately determined by the cumulative effect of the specific opsin amino acid sequence on the this compound chromophore. arvojournals.org

Mechanisms of Red-Shifted Absorption with A2 Chromophore

Photochemical Dynamics in Visual Pigment Activation

The process of vision is initiated by a rapid photochemical reaction within the visual pigment. For porphyropsins, this involves the this compound chromophore absorbing a photon of light, which triggers a cascade of molecular events.

The fundamental photochemical event is the isomerization of the chromophore from its 11-cis configuration to the all-trans form. uiuc.eduyoutube.com This transformation is incredibly fast, occurring on a femtosecond to picosecond timescale upon photon absorption. mdpi.comnih.gov The absorption of light energy elevates the chromophore to an excited electronic state, where the energy barrier for rotation around the C11=C12 double bond is significantly lowered, facilitating the cis-to-trans isomerization.

This rapid change in the chromophore's shape induces a conformational change in the surrounding opsin protein, converting the inactive pigment into its first active signaling state, known as bathorhodopsin (or in this case, bathoporphyropsin). mdpi.com This initial step is a critical energy transduction event, converting the energy of a photon into the chemical free energy stored in the strained all-trans chromophore within the still-unrelaxed protein structure. nih.gov This activated state initiates the G-protein signaling cascade that ultimately leads to a neural impulse and the perception of light. redalyc.orgyoutube.com Following activation, the all-trans-dehydroretinaldehyde is eventually released from the opsin, to be recycled back to the 11-cis form to regenerate the visual pigment for subsequent light detection. uiuc.edu

Photoisomerization Processes and Conformational Changes

The fundamental event in vision is the absorption of a photon by the visual pigment's chromophore, which triggers its isomerization. nih.gov In pigments containing this compound, the 11-cis isomer is converted to the all-trans form upon absorbing a photon of sufficient energy. researchgate.net This photochemical reaction is the primary and only light-dependent step in the visual transduction cascade. nih.govresearchgate.net

The isomerization of the this compound moiety from a bent 11-cis configuration to a straight all-trans configuration induces a rapid conformational change in the surrounding opsin protein. ichf.edu.pl This transformation from the inactive state to the active signaling state, known as metarhodopsin II (Meta II), initiates a biochemical cascade that results in the generation of a nerve impulse. scielo.org.conih.gov The subsequent steps following the initial photoisomerization are a series of thermal reactions that lead to the eventual dissociation of the all-trans chromophore from the opsin, a process referred to as bleaching. researchgate.netphotobiology.info For vision to be sustained, the all-trans-dehydroretinaldehyde must be converted back to the 11-cis form through a metabolic pathway known as the visual cycle. nih.govnih.gov

The interaction between the chromophore and the opsin protein is crucial for the pigment's function. The opsin holds the chromophore in a specific configuration, and the light-induced isomerization alters this spatial arrangement, triggering the protein's activation. researchgate.netcambridge.org This process underscores the role of this compound as a molecular switch that converts light energy into a biological signal.

Thermal Influences on Photoreceptor Sensitivity and Activation Energy

The activation of a visual pigment does not have to be driven solely by photon energy; it can be supplemented by thermal energy. nih.gov This means that random thermal fluctuations can, on their own, cause the isomerization of the chromophore, leading to a signal in the absence of light, a phenomenon known as thermal noise or "dark light". wustl.edunih.gov The minimum energy required for this isomerization is the activation energy (Ea). nih.gov

A key consequence of using this compound (A2) as a chromophore instead of retinaldehyde (A1) is its effect on the pigment's thermal stability and activation energy. wustl.edu The additional double bond in the A2 chromophore's polyene system is associated with a lower activation energy. helsinki.fi Consequently, A2-based visual pigments have lower thermal stability and are more prone to spontaneous thermal isomerization compared to their A1 counterparts. wustl.edu

Experimental studies on amphibian photoreceptors have quantified this relationship. While pigments with different opsins but the same A1 chromophore can have vastly different λmax values with no significant difference in activation energy, the substitution of A1 with A2 in the same opsin consistently lowers Ea. helsinki.finih.gov For example, in the red cones of frogs, the A1-based pigment had a measured activation energy of 45.5 ± 0.4 kcal mol⁻¹, whereas the A2-based pigment in tadpole cones (using the same opsin) had a lower activation energy of 40.4 ± 1.6 kcal mol⁻¹. helsinki.fi This demonstrates that the A1 → A2 chromophore exchange directly decreases the energy barrier for activation. helsinki.finih.gov

| Photoreceptor Type | Organism | Chromophore | λmax (nm) | Activation Energy (Ea) (kcal mol⁻¹) |

|---|---|---|---|---|

| Rod | Adult Frog (Rana temporaria) | A1 (Rhodopsin) | ~502 | 45.7 ± 0.4 |

| Red Cone | Adult Frog (Rana temporaria) | A1 | ~567 | 45.5 ± 0.4 |

| Red Cone | Tadpole (Rana temporaria) | A2 | ~620 | 40.4 ± 1.6 |

Data sourced from studies on amphibian photoreceptors. helsinki.fi

This inverse relationship between the A2 chromophore and activation energy has significant physiological implications. While the red-shifted sensitivity of A2 pigments is advantageous in light environments rich in long wavelengths, such as murky freshwater, it comes at the cost of increased thermal noise, which can potentially limit visual sensitivity in dim conditions. wustl.edu

Comparative and Evolutionary Biology of Dehydroretinaldehyde Based Vision

Phylogenetic Distribution and Ecological Adaptations

The use of dehydroretinaldehyde is not uniformly distributed across vertebrates but is instead concentrated in specific lineages and environments, highlighting its adaptive significance.

This compound-based vision is a hallmark of many cold-blooded vertebrates inhabiting aquatic environments. nih.gov This includes a wide array of species such as lampreys, various fishes, and amphibians. nih.gov The presence of the enzyme Cyp27c1, which converts retinaldehyde (A1) into this compound (A2), is a key factor enabling this adaptation and is thought to be widely conserved among vertebrates, including the sea lamprey (Petromyzon marinus). biorxiv.org

Migratory species, in particular, demonstrate a remarkable plasticity in their use of A1 and A2 chromophores. wustl.edu For instance, anadromous salmonids increase their reliance on A2 when they move from the blue-shifted light of the open ocean to the red-shifted, often turbid, freshwater environments where they spawn. biorxiv.orgbiologists.com Conversely, catadromous species like the sea lamprey shift from a predominantly A2-based system in their natal freshwater streams to an A1-based system as they migrate to the ocean. biorxiv.org This switch is a direct adaptation to the different spectral qualities of these environments. wustl.edu The use of A2-based visual pigments is strongly linked to aquatic habitats where the ambient light is shifted towards longer wavelengths. wustl.edu

The following table summarizes the prevalence of this compound (A2) usage in various cold-blooded vertebrate groups and their typical habitats.

| Vertebrate Group | Prevalence of this compound (A2) Usage | Typical Habitat for A2 Usage |

| Lampreys | High, particularly in freshwater life stages. biorxiv.org | Freshwater streams and rivers. biorxiv.org |

| Fish (general) | Widespread, especially in freshwater species. wustl.edubiologists.com | Turbid, red-shifted aquatic environments. wustl.edubiologists.com |

| Salmonids (e.g., Salmon, Trout) | High during freshwater migration and spawning. wustl.edubiologists.com | Inland waterways. wustl.edu |

| Eels | High during freshwater phases of their life cycle. wustl.edu | Freshwater rivers and streams. wustl.edu |

| Amphibians | Present in many species, particularly during aquatic larval stages. nih.gov | Ponds, lakes, and streams. |

The ratio of retinaldehyde (A1) to this compound (A2) in the retina is not static but is dynamically modulated by environmental and seasonal cues. wustl.edu Many freshwater fish species exhibit a seasonal cycle, with higher proportions of A2 chromophore during the colder winter months and lower proportions during the warmer summer months. biologists.comresearchgate.netnih.gov This seasonal shift is hypothesized to be an adaptation to changes in the underwater light environment caused by factors like the lower angle of the sun and increased particulate matter in the water during winter, which results in a red-shift of ambient light. wustl.edubiologists.com

Temperature is also a significant factor influencing chromophore usage. wustl.edu Colder water temperatures have been shown to increase the levels of A2 in several fish species. wustl.edu There is a trade-off associated with A2 usage; while it shifts spectral sensitivity to longer wavelengths, which is advantageous in red-shifted environments, A2-containing visual pigments are less thermally stable than their A1 counterparts. biologists.com This means they are more prone to spontaneous isomerization in the absence of light (thermal noise), which can be detrimental to vision. biologists.com In colder waters, the probability of this thermal isomerization is reduced, making the use of A2 less costly in terms of noise. wustl.edubiologists.com

The table below illustrates the influence of environmental and seasonal factors on the A1/A2 chromophore ratio in the visual systems of aquatic vertebrates.

| Factor | Influence on A1/A2 Ratio | Adaptive Significance |

| Season (Winter) | Increased proportion of A2. biologists.comresearchgate.netnih.gov | Adaptation to red-shifted ambient light from lower solar elevation. wustl.edubiologists.com |

| Season (Summer) | Decreased proportion of A2. researchgate.netnih.gov | Matches the broader spectrum of light available. |

| Water Temperature (Colder) | Increased proportion of A2. wustl.edu | Mitigates the increased thermal noise associated with A2 pigments. wustl.edubiologists.com |

| Water Temperature (Warmer) | Decreased proportion of A2. | Reduces the higher probability of thermal isomerization of A2 pigments. biologists.com |

| Migration (Freshwater to Seawater) | Shift from A2 to A1. biorxiv.org | Adaptation to the blue-shifted light of marine environments. wustl.edu |

| Migration (Seawater to Freshwater) | Shift from A1 to A2. biorxiv.orgbiologists.com | Adaptation to the red-shifted, often turbid, light of inland waters. biorxiv.orgbiologists.com |

| Water Turbidity (Higher) | Increased proportion of A2. biorxiv.org | Enhances sensitivity to the longer wavelengths that penetrate turbid water. biologists.com |

Prevalance in Cold-Blooded Vertebrates and Aquatic Environments (e.g., Lampreys, Fish, Amphibians)

Evolutionary Diversification of Opsin Genes and this compound Utilization

The evolution of vision is not solely dependent on the chromophore but is a result of the co-evolution of the chromophore and the opsin protein to which it binds. The diversification of opsin genes has played a crucial role in the utilization of this compound for spectral tuning.

The spectral sensitivity of a visual pigment can be altered in two primary ways: by changing the amino acid sequence of the opsin protein or by switching the chromophore from retinaldehyde (A1) to this compound (A2). scielo.org.coredalyc.org The use of A2 consistently results in a red-shift of the pigment's peak absorbance. nih.gov

Techniques such as ancestral sequence reconstruction allow scientists to infer the amino acid sequences of ancient opsin proteins. uliege.beresearchgate.net By synthesizing these ancestral opsins in the laboratory and reconstituting them with either A1 or A2, researchers can measure their spectral properties and understand the evolutionary trajectory of spectral tuning. scielo.org.couliege.beresearchgate.net These studies have revealed how specific amino acid substitutions have fine-tuned the interaction between the opsin and the chromophore over evolutionary time. nih.gov The effect of switching to an A2 chromophore is not uniform across all opsins; the magnitude of the red-shift is greater for visual pigments that are inherently sensitive to longer wavelengths. biorxiv.org

Gene duplication is a major driving force in the evolution of new functions, and the visual system provides a classic example of this process. frontiersin.orgmdpi.comunl.edu Early in vertebrate evolution, whole-genome duplications led to the expansion of many gene families, including those involved in the phototransduction cascade. nih.gov This created genetic raw material for functional specialization. nih.govplos.org

The opsin gene family, in particular, has undergone numerous rounds of duplication and divergence, leading to the different classes of opsins (e.g., LWS, MWS, SWS1, SWS2, and RH1) that underlie color vision. nih.govredalyc.org In many fish species, which have a rich diversity of opsin genes, these duplications have allowed for a high degree of functional specialization. redalyc.org For instance, different opsin paralogs may be expressed at different life stages or in different retinal regions, and they may interact differently with A1 and A2 chromophores, further refining the animal's visual capabilities to suit its specific ecological niche. redalyc.orgunl.edu This combination of a diverse opsin repertoire and the ability to switch chromophores provides a powerful and flexible mechanism for sensory adaptation. wustl.edu

Ancestral Opsin Reconstitution and Spectral Tuning Shifts

Conservation of Visual Signaling Pathways Across Species

Despite the diversity in photoreceptor types (rods and cones) and the specific opsins and chromophores used, the fundamental biochemical cascade of phototransduction is highly conserved across vertebrate species that utilize this compound. nih.gov The absorption of a photon by the visual pigment, whether it contains retinaldehyde or this compound, triggers the isomerization of the chromophore from an 11-cis to an all-trans configuration. wustl.edu This, in turn, initiates a conformational change in the opsin protein, activating a G-protein signaling pathway. nih.govredalyc.org

This signaling cascade, often referred to as the phototransduction cascade, ultimately leads to a change in the photoreceptor cell's membrane potential and the transmission of a neural signal. nih.gov The visual system separates these signals into ON and OFF pathways, which signal luminance increments and decrements, respectively. nih.govnih.gov This fundamental separation of visual information processing begins at the synapse between photoreceptors and bipolar cells and is a conserved feature of the vertebrate retina. nih.gov While the specific molecules involved (e.g., different opsins, chromophores) may have evolved and specialized, the core logic of the signaling pathway that converts light into a neural impulse has remained remarkably consistent throughout vertebrate evolution.

Rod and Cone Pathway Homologies in Non-Mammalian Systems

The fundamental architecture of the vertebrate retina, comprising distinct rod and cone photoreceptors that initiate separate neural pathways for scotopic (low-light) and photopic (daylight) vision, respectively, exhibits remarkable conservation across species. However, non-mammalian vertebrates display a significant degree of variation and adaptation in these pathways, particularly in the context of this compound-based vision. The utilization of 3,4-dehydroretinaldehyde (the A2 chromophore) in place of retinaldehyde (the A1 chromophore) in visual pigments is a key evolutionary strategy, primarily observed in freshwater fishes, amphibians, and some reptiles, to shift spectral sensitivity towards longer wavelengths, which is advantageous in light environments rich in longer wavelengths. annualreviews.orgredalyc.org

In many non-mammalian vertebrates, the duplex retina, with its rod and cone photoreceptors, is a common feature. frontiersin.org The signals from these photoreceptors are processed through distinct, yet interacting, neural circuits. Rods typically connect to a specific type of bipolar cell (rod bipolar cell), which then synapses onto amacrine cells (like the AII amacrine cell) that, in turn, connect to cone bipolar cells. nih.gov This creates a primary rod pathway that "piggybacks" on the cone pathway to transmit scotopic information to the ganglion cells. nih.gov Cones, on the other hand, synapse with multiple types of cone bipolar cells, allowing for more direct and parallel processing of photopic visual information. nih.gov

Homologies in this basic pathway structure are evident across various non-mammalian groups. For instance, the presence of distinct rod and cone photoreceptors connecting to separate bipolar cell populations is a conserved feature. nih.govnih.gov However, the specifics of these connections and the subsequent neural processing can vary, reflecting evolutionary adaptations to different ecological niches and visual demands.

A significant point of divergence from the typical mammalian plan is the composition and arrangement of photoreceptors. Many non-mammalian vertebrates, such as birds, reptiles, and teleost fish, possess not only single cones but also double cones. annualreviews.org Double cones consist of two closely apposed cone cells that are often electrically coupled. annualreviews.org In many teleosts, the two members of a double cone express different opsins, whereas in birds and reptiles, both members typically express the same long-wavelength sensitive (LWS) opsin. annualreviews.org The presence of double cones, which are absent in eutherian mammals, adds another layer of complexity to the cone pathways in these animals. annualreviews.org

Furthermore, the very definition of "rod" and "cone" can be less distinct in some non-mammalian species. For example, some lizards and the tuatara are thought to lack true rods, possessing instead retinas that are cone-dominant, an organization that likely evolved before the divergence of their lineage from that of birds. annualreviews.org In some cases, photoreceptors with morphological characteristics of cones may function in scotopic conditions, and conversely, rods can contribute to color vision under certain light levels. annualreviews.org

The use of this compound further modulates these pathways. By binding to an opsin, this compound shifts the spectral absorption peak of the visual pigment to longer wavelengths compared to retinaldehyde. redalyc.org This shift is more pronounced for longer-wavelength sensitive pigments. redalyc.org This plasticity allows animals to adapt their vision to changes in their light environment, such as those that occur seasonally or during migration. annualreviews.org

Research on species like the threespine stickleback has shown that the variable use of retinaldehyde and this compound can account for a wide range of visual pigment absorbance spectra within the same individual's photoreceptors. uvic.ca This demonstrates a dynamic mechanism for tuning visual sensitivity that is not as prevalent in mammals.

The table below summarizes key features of rod and cone pathway components in representative non-mammalian systems, highlighting the role of this compound.

| Feature | Freshwater Fish (e.g., Goldfish, Rudd) | Amphibians (e.g., Frogs) | Reptiles (e.g., Freshwater Turtles, Anoles) | Birds |

| Primary Chromophore | Retinaldehyde (A1) and this compound (A2) mixture, often seasonally dependent. annualreviews.orgredalyc.org | Often utilize this compound (A2), especially in aquatic life stages. annualreviews.orgredalyc.org | Can use this compound (A2), as seen in the pure-cone retina of Anolis carolinensis. frontiersin.org | Primarily Retinaldehyde (A1). redalyc.org |

| Photoreceptor Types | Rods, single cones, and double cones. annualreviews.org | Rods (sometimes two spectral types), single cones, and double cones. annualreviews.org | Varies; some have all-cone retinas, others have rods, single, and double cones. annualreviews.orgfrontiersin.org | Rods, single cones, and double cones. annualreviews.org |

| Rod Pathway | Generally follows the classic vertebrate plan, with rod signals feeding into the cone pathway. nih.gov | Homologous to the general vertebrate plan. | In species with rods, the pathway is expected to be homologous to the vertebrate plan. | Conserved rod pathway, though cones are dominant in diurnal species. |

| Cone Pathway | Complex, with multiple cone types (including double cones) providing input to various bipolar cells. annualreviews.org | Four spectral types of cones contribute to color vision. annualreviews.org | Highly developed, with up to four cone types (including double cones) contributing to tetrachromatic vision. annualreviews.org | Well-developed tetrachromatic color vision based on four cone types. redalyc.org |

| Key Adaptations | Chromophore switching (A1 to A2) for spectral tuning in changing light environments. annualreviews.org | Visual system adapted for both aquatic and terrestrial environments. | Some species have pure-cone retinas with A2-based pigments for enhanced long-wavelength sensitivity. frontiersin.org | Highly acute vision with specialized foveal regions. annualreviews.org |

Advanced Research Methodologies for Dehydroretinaldehyde Studies

Spectroscopic Analysis Techniques

Spectroscopy is fundamental to elucidating the properties of dehydroretinaldehyde and the visual pigments it forms. By analyzing how the molecule interacts with light, researchers can deduce structural and electronic characteristics.

Microspectrophotometry (MSP) is a vital technique for determining the absorbance characteristics of individual photoreceptor cells. This method has been instrumental in characterizing photopigments that utilize 3,4-dehydroretinaldehyde (the A2 chromophore), particularly in non-mammalian vertebrates like fish. uq.edu.auucl.ac.uk

Research in freshwater teleosts, for instance, has used MSP to identify photopigments containing this compound in the pineal organ, a key extra-retinal photoreceptive site. scribd.com In a study on goldfish (Carassius auratus), MSP revealed a single population of pineal photoreceptors with a maximum absorbance (λmax) at 511 nm. ucl.ac.uk To confirm the role of the opsin protein independent of the native chromophore mixture, the photopigment was bleached and regenerated with a synthetic chromophore. ucl.ac.uk This type of analysis helps establish the relationship between the specific opsin sequence and the spectral sensitivity it confers when paired with a this compound chromophore. uq.edu.auucl.ac.uk

Table 1: Examples of Photopigment Characterization using Microspectrophotometry

| Species | Tissue/Organ | Identified λmax | Chromophore Type | Research Finding |

|---|---|---|---|---|

| Goldfish (Carassius auratus) | Pineal Organ | 511 nm | A1/A2 mixture | Revealed a single photoreceptor population, with the opsin being similar to retinal rod opsin. ucl.ac.uk |

| Rainbow Trout (Oncorhynchus mykiss) | Pineal Extracts | Not specified | 3-dehydroretinaldehyde | High-Performance Liquid Chromatography (HPLC) confirmed the presence of the A2 chromophore. scribd.com |

Vibrational and electronic spectroscopy techniques provide deep insights into the molecular structure and excited-state dynamics of chromophores like this compound. Electronic spectroscopy investigates transitions between electronic states, which are responsible for the absorption of light and color. uba.ar The vibrational structure within these electronic spectra reveals information about the molecule's vibrational energy levels in both its ground and excited states. uba.ardpbspgcollege.edu.in

Two-dimensional electronic spectroscopy (2DES) is a powerful time-resolved technique that can be used to study vibrational anharmonicity—deviations from simple harmonic motion in molecular vibrations. nih.gov Analysis of vibrational coherences in 2DES provides valuable data on the structure of a molecule's ground and excited states. uea.ac.uk These methods are critical for understanding how the protein environment of an opsin influences the electronic properties of the bound this compound chromophore to achieve spectral tuning. rsc.org

The specific three-dimensional shape, or conformation, of this compound within the opsin binding pocket is crucial for its function. Various spectroscopic methods are employed for this conformational analysis. UV spectroscopy, for example, can be a powerful tool for assigning conformation by analyzing environment-induced electronic Stark effects, which are shifts in electronic transitions caused by local electric fields. rsc.org

Other techniques like Raman spectroscopy can detect subtle conformational changes. Studies on proteins have shown that changes in the bands corresponding to amino acids like tyrosine and tryptophan are sensitive markers of intermolecular interactions and conformational shifts. nih.gov Similarly, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial characteristics and predominant conformation of molecules in solution. mdpi.com High-resolution rotational spectroscopy, combined with quantum chemical calculations, allows for the precise determination of the conformational landscape of flexible molecules in isolation, providing benchmarks for understanding the forces that stabilize specific shapes. frontiersin.org These approaches are applicable to defining the precise orientation of this compound within the opsin.

Vibrational and Electronic Spectroscopy Applications in Chromophore Research

Molecular and Genetic Experimental Approaches

Investigating the function of this compound in a biological context requires tools that can manipulate the proteins it interacts with and the biological systems in which it operates.

Site-directed mutagenesis (SDM) is an indispensable method in protein engineering that allows researchers to make specific, targeted changes to the DNA sequence of a gene. nih.govnih.gov In vision research, SDM is used to alter the amino acid sequence of opsin proteins. researchgate.net By systematically replacing specific amino acids in the chromophore's binding pocket, scientists can investigate how individual residues contribute to spectral tuning, chromophore binding, and protein activation. researchgate.netresearchgate.net

A seminal application of this technique demonstrated that replacing a single charged amino acid, glutamic acid-113, with a neutral one (glutamine) in bovine rhodopsin caused a dramatic blue-shift in the pigment's absorption maximum from 500 nm to 380 nm. researchgate.net This finding identified Glu113 as the counterion to the protonated Schiff base linkage between the chromophore and the opsin. researchgate.net Such experiments are crucial for engineering novel visual pigments and for understanding how opsins have evolved to interact with either retinaldehyde or this compound to cover a wide range of the light spectrum.

Table 2: Examples of Site-Directed Mutagenesis in Opsin Studies

| Protein | Mutation | Effect on Absorption Maximum (λmax) | Key Finding |

|---|---|---|---|

| Bovine Rhodopsin | Glutamic acid-113 to Glutamine | Shift from 500 nm to 380 nm | Identified Glu-113 as the essential counterion to the protonated Schiff base. researchgate.net |

| Bovine Rhodopsin | Glutamic acid-122 to Glutamine | Blue-shift to 480 nm | Demonstrated that other charged residues in the transmembrane region also contribute to color regulation. researchgate.net |

To study the visual cycle in a living organism, scientists rely on genetically modified animal models. wikipedia.org Techniques such as gene knockout or transgenesis are used to create mice, pigs, or dogs that lack specific enzymes or proteins involved in the retinoid cycle. nih.govmdpi.comnih.gov These models are often designed to mimic human retinal diseases caused by mutations in visual cycle genes. nih.govmdpi.com

For example, animal models with mutations in the RPE65 or LRAT genes, which are crucial for regenerating 11-cis-retinal (B22103), have been instrumental for testing potential therapies like gene transfer. nih.gov The development of an FDA-approved gene therapy for Leber congenital amaurosis (LCA), a disease caused by RPE65 mutations, was heavily reliant on studies in Rpe65 knockout dogs. mdpi.com These animal models provide an invaluable platform for investigating the consequences of a disrupted visual cycle and for exploring how the use of different chromophores, such as this compound, might impact visual function and retinal health. nih.gov

Table 3: Examples of Genetically Manipulated Animal Models for Visual Cycle Research

| Animal Model | Gene Mutation | Human Disease Modelled | Research Application |

|---|---|---|---|

| Dog | RPE65 | Leber Congenital Amaurosis 2 (LCA2) | Crucial for developing and testing translational gene augmentation therapy. mdpi.com |

| Dog | ABCA4 | Stargardt disease | Used to study the accumulation of lipofuscin and photoreceptor degeneration. mdpi.com |

| Pig | RHO (transgenic) | Retinitis Pigmentosa (RP) | Used to study cone photoreceptor death secondary to rod degeneration. nih.gov |

Site-Directed Mutagenesis in Opsin Engineering

Biophysical and Computational Modeling

Advanced biophysical and computational modeling techniques provide powerful tools for investigating the properties of this compound at a molecular level. These methods allow researchers to simulate and predict the behavior of the chromophore within its protein environment, offering insights that are often difficult to obtain through experimental means alone.

Quantum Mechanical and Molecular Dynamics Simulations of Chromophore-Protein Systems

The interaction between the this compound chromophore and the opsin protein is fundamental to the function of A2-based visual pigments. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have become a crucial methodology for studying these complex systems. In this approach, the electronically active region, such as the this compound chromophore where chemical reactions or electronic excitations occur, is treated with high-level quantum mechanics (QM). The surrounding protein and solvent environment, which exert a significant influence through electrostatic and steric effects, are described using the computationally less demanding molecular mechanics (MM) force fields.

Molecular dynamics (MD) simulations complement the QM/MM approach by introducing temperature and allowing the atoms in the system to move over time, revealing the dynamic nature of the chromophore-protein interactions. These simulations can model the conformational changes of the this compound chromophore within the opsin binding pocket and assess the stability of different isomers (e.g., cis vs. trans). For instance, studies on similar chromophore-protein systems have used QM/MM geometry optimizations on snapshot structures from MD simulations to determine the relative stability of different conformations and the influence of nearby charged amino acid residues, such as glutamic acid, on this stability. nih.gov Such analyses can reveal how the protein environment finely tunes the chromophore's structure and, consequently, its function. nih.gov Advanced techniques like the automated fragmentation QM/MM (AF-QM/MM) approach further enhance these capabilities, allowing for efficient calculation of properties like NMR chemical shifts for the chromophore while embedded in the protein. frontiersin.org

Table 1: Key Methodologies in Chromophore-Protein Simulation

| Methodology | Description | Key Insights Gained |

|---|---|---|

| Quantum Mechanics (QM) | Describes the electronic structure of the chromophore with high accuracy. Essential for modeling chemical reactions and electronic excitations (light absorption). | Electron distribution, reaction pathways, absorption spectra. |

| Molecular Mechanics (MM) | Uses classical physics (force fields) to model the larger protein and solvent environment. Computationally efficient for large systems. | Overall protein structure, steric and electrostatic environment. |

| Hybrid QM/MM | Combines QM for a small, critical region (the chromophore) and MM for the surroundings, allowing for accurate simulations of reactions within large biological systems like proteins. | Chromophore-protein interactions, influence of specific amino acid residues on the chromophore's properties. nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time, providing a dynamic view of the system instead of a static picture. | Conformational flexibility, stability of isomers, hydrogen bond dynamics. nih.gov |

Predictive Modeling of Visual Pigment Function

A significant goal of computational biology is to predict the function of a biological molecule from its sequence or structure—a "genome to phenome" approach. plos.orgplos.org For visual pigments, this often involves predicting the peak spectral sensitivity (λmax) based on the opsin amino acid sequence and the type of chromophore used (A1-retinal or A2-dehydroretinaldehyde). plos.orgplos.org The spectral sensitivity of a visual pigment is determined by the specific interactions between the chromophore and the surrounding amino acids in the opsin's binding pocket. scielo.org.coresearchgate.net

Predictive models are often built by combining molecular dynamics (MD) simulations with statistical analysis. plos.orgplos.org Researchers can generate homology models of various opsins, embed them with the this compound chromophore in a simulated membrane, and run MD simulations. plos.org These simulations yield structural data, such as the distortion and conformation of the chromophore. plos.orgplos.org By performing statistical tests on these structural parameters across a range of pigments with known λmax values, a regression model can be developed to accurately predict the λmax for new opsins. plos.orgplos.org It is a well-established principle that switching the chromophore from A1 (retinal) to A2 (this compound) systematically shifts the λmax to longer wavelengths (a red-shift). scielo.org.coresearchgate.net This principle, combined with detailed computational models, allows for powerful predictions of visual pigment function. plos.orgscielo.org.co

Table 2: Steps in Predictive Modeling of Visual Pigment λmax

| Step | Description | Purpose |

|---|---|---|

| 1. Opsin Sequence Input | An opsin protein's amino acid sequence is used as the starting point. plos.org | To generate a structural model of the protein. |

| 2. Homology Modeling | A 3D structure of the opsin is created by comparing its sequence to known structures of related proteins (e.g., bovine rhodopsin). plos.org | To provide a structural template for the simulation. |

| 3. Chromophore Docking | The this compound chromophore is computationally placed into the binding pocket of the opsin model. | To create the complete visual pigment model. |

| 4. MD Simulation | The entire pigment-membrane system is simulated, allowing its structure to relax and move naturally over time. plos.org | To obtain data on the dynamic conformation of the chromophore and its interaction with the protein. |

| 5. Parameter Extraction & Statistical Modeling | Key structural parameters of the chromophore are measured from the simulation and correlated with experimentally known λmax values to build a predictive statistical model. plos.orgplos.org | To create an equation that can predict λmax from structural inputs. |

In Vitro and Ex Vivo System Development

To complement computational studies and probe the biochemical realities of this compound, researchers rely on sophisticated laboratory models. These systems, ranging from 3D cell cultures to reconstituted protein complexes, allow for controlled investigation of retinoid metabolism and pigment function.

Retinal Organoids and Cell Culture Models for Retinoid Metabolism

Traditional two-dimensional (2D) cell cultures, where cells grow on a flat surface, often fail to replicate the complex cellular interactions and microenvironments of native tissue. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant platform for studying cellular processes like metabolism. nih.gov These models better mimic the cell-to-cell interactions, nutrient and oxygen gradients, and extracellular matrix components found in vivo. nih.gov

Retinal organoids are a particularly powerful ex vivo system. mdpi.com Generated from human pluripotent stem cells, these 3D structures self-organize and differentiate to form a stratified retinal tissue containing the major retinal cell types, including the rod and cone photoreceptors essential for vision. oaepublish.comwisc.edu The development of mature photoreceptors, complete with inner and outer segments, makes these organoids an excellent model for studying the visual cycle and the metabolism of retinoids like this compound. wisc.edufrontiersin.org Researchers can use retinal organoids to model inherited retinal diseases, many of which are linked to defects in retinoid metabolism, and to investigate how metabolic pathways function in a tissue-like context. mdpi.comnih.gov

Table 3: Comparison of Cell Culture Models for Metabolic Studies

| Model Type | Description | Advantages for Retinoid Metabolism Studies | Limitations |

|---|---|---|---|

| 2D Monolayer Culture | Cells grown on a flat, plastic surface. | Simple, high-throughput. | Lacks tissue architecture, uniform nutrient exposure, less representative of in vivo state. nih.gov |

| 3D Spheroids | Self-aggregated spherical clusters of cells. | Re-establishes cell-cell contacts, creates metabolic gradients (e.g., oxygen). nih.gov | Can have necrotic cores if too large, may lack specific tissue organization. |

| Retinal Organoids | Stem cell-derived 3D cultures that self-assemble into retinal tissue. oaepublish.comwisc.edu | Contains multiple, organized retinal cell types including photoreceptors; mimics in vivo development and structure. mdpi.comwisc.edu | Complex and long differentiation protocols, potential for variability, oxygenation challenges. mdpi.com |

Reconstitution and Characterization of this compound-Opsin Complexes

To isolate and study the specific properties of a visual pigment containing this compound, researchers use an in vitro reconstitution assay. researchgate.netredalyc.org This process involves building the visual pigment from its constituent parts—the opsin protein and the this compound chromophore—outside of a living organism.

The first step is to produce the desired opsin protein. This is typically achieved by inserting the opsin gene into an expression vector and introducing it into cultured cells (e.g., human embryonic kidney cells), which then manufacture the protein. redalyc.org The opsin is then purified and incubated with a chemically synthesized isomer of the chromophore, specifically 11-cis-3,4-dehydroretinaldehyde. scielo.org.coresearchgate.net The chromophore binds covalently to the opsin within its binding pocket, forming a functional, light-sensitive visual pigment. redalyc.org

Once the this compound-opsin complex is reconstituted, its primary characteristic—the wavelength of maximum light absorption (λmax)—can be precisely measured using spectrophotometry. redalyc.org This technique provides definitive functional data, confirming the pigment's spectral sensitivity and allowing for direct comparison with pigments formed with retinal (A1). This method is fundamental for verifying the predictions of computational models and for understanding how specific amino acid changes in the opsin tune the spectral properties of the this compound chromophore. scielo.org.co

Table 4: Key Stages of In Vitro Pigment Reconstitution and Characterization

| Stage | Description | Objective |

|---|---|---|

| 1. Opsin Expression | The gene for a specific opsin is expressed in cultured cells to produce the protein component of the pigment. redalyc.org | To generate a pure supply of the apoprotein (opsin). |

| 2. Chromophore Incubation | The purified opsin is mixed with 11-cis-3,4-dehydroretinaldehyde. researchgate.net | To allow the chromophore to bind to the opsin, forming the holoprotein (visual pigment). |

| 3. Pigment Purification | The newly formed pigment is purified from the mixture using techniques like immunoaffinity chromatography. redalyc.org | To isolate the functional pigment for analysis. |

| 4. Spectrophotometry | The purified pigment is exposed to light of different wavelengths, and its absorbance is measured. redalyc.org | To determine the pigment's absorbance spectrum and its precise λmax. |

Emerging Research Themes and Future Directions

Comprehensive Elucidation of Dehydroretinaldehyde Regulatory Networks

The metabolism of this compound is tightly controlled by a complex network of enzymes and binding proteins. Future research aims to fully map these regulatory pathways to understand how the eye maintains a precise balance of retinoids, which is crucial for vision.

The conversion of vitamin A precursors to this compound and its subsequent reduction and esterification are key steps in the visual cycle. uqam.ca These processes are catalyzed by a series of enzymes, including carotenoid oxygenases, reductases, and acyltransferases. uqam.ca The expression and activity of these enzymes are, in turn, regulated by various factors, creating a complex feedback system. For instance, the levels of retinoic acid, a metabolite of retinaldehyde, can influence the expression of genes involved in its own synthesis and degradation, forming a self-regulating loop. wikipedia.org

Understanding these regulatory networks is essential, as disruptions can lead to developmental defects and diseases. uqam.ca For example, an imbalance in retinoid metabolism can impact gene regulation, highlighting the importance of homeostatic control. uqam.camdpi.com

Key Metabolic Enzymes and Their Regulation:

| Enzyme/Protein | Function | Regulatory Factors |

| Carotenoid Oxygenase 1 (CO1) | Oxidizes precursors to this compound. uqam.ca | Substrate availability. |

| Reductases | Reduce this compound. uqam.ca | Product concentration. |

| Lecithin-Retinol Acyltransferase (LRAT) | Esterifies dehydroretinol. uqam.ca | Retinoic acid levels. mdpi.com |

| Acyl CoA:Retinol (B82714) Acyltransferase (ARAT) | Esterifies dehydroretinol. uqam.ca | Not fully elucidated. |

| Retinal Dehydrogenases (RALDHs) | Catalyze the final step of retinoic acid synthesis. nih.gov | Cholesterol metabolites, SREBP-1c. nih.gov |

| Cytochrome P450 27C1 (CYP27C1) | Catalyzes the 3,4-desaturation of retinoids. wustl.edu | Substrate specificity. wustl.edu |

Advanced Structural Biology of this compound-Binding Proteins

The function of this compound is intrinsically linked to its interaction with specific binding proteins. Advanced structural biology techniques are providing unprecedented insights into these interactions, revealing how these proteins sequester, transport, and present this compound for enzymatic reactions.

Cellular Retinaldehyde-Binding Protein (CRALBP) is a key player in the visual cycle, binding to 11-cis-retinaldehyde and its dehydro- (B1235302) counterpart. nih.gov High-resolution crystal structures of CRALBP have revealed the molecular basis for its high affinity and specificity for the 11-cis isomer. nih.gov The retinoid is sequestered within a hydrophobic pocket, and specific amino acid residues are crucial for its stable binding and subsequent release. nih.gov Mutations in these residues can lead to retinal diseases. nih.gov

Future research will likely focus on obtaining more dynamic information about these protein-ligand interactions, possibly employing techniques like cryo-electron microscopy and computational modeling to understand the conformational changes that occur during the binding and release of this compound. schrodinger.com

Structural Features of CRALBP:

| Feature | Description |

| Binding Pocket | A hydrophobic cavity with a volume of approximately 650 ų. nih.gov |

| Ligand Conformation | 11-cis-retinaldehyde binds in a 6-s-trans, 11-cis, and twisted 12-s-cis configuration. nih.gov |

| Key Interactions | Hydrogen bonding and pi-stacking interactions contribute to binding affinity. nih.gov |

| Disease-Related Mutations | Mutations in residues forming the binding pocket or involved in protein stability can impair function. nih.gov |

Novel Insights into Photoreceptor Homeostasis and Regeneration Mechanisms

Maintaining the health and function of photoreceptor cells is paramount for vision. Emerging research is exploring the role of this compound and its metabolic pathways in photoreceptor homeostasis and regeneration.

The constant renewal of photoreceptor outer segments involves the phagocytosis of "exhausted" disks by the retinal pigment epithelium (RPE), a process that generates reactive oxygen species and lipofuscin. mdpi.com The visual cycle, which includes the regeneration of 11-cis-retinal (B22103) and its dehydro- form, is crucial for sustaining photoreceptor function. nih.gov Disruptions in this cycle can lead to the accumulation of toxic byproducts and photoreceptor cell death. nih.govfrontiersin.org

Studies are investigating how the regulation of retinoid metabolism can protect photoreceptors from damage and promote their survival. nih.gov For example, understanding the enzymes involved in the reduction of all-trans-retinal, such as photoreceptor-specific retinol dehydrogenase (prRDH), is critical, as their absence can lead to delayed recovery of rod function after light exposure. nih.gov Furthermore, the role of specific retinoid-binding proteins in cone photoreceptor regeneration is an active area of investigation. arvojournals.org

Interdisciplinary Approaches in Visual System Research

The complexity of the visual system necessitates a collaborative, interdisciplinary approach. uh.edu Researchers are increasingly combining techniques from molecular biology, structural biology, computational modeling, and clinical research to gain a more comprehensive understanding of the role of this compound in vision. uh.edu

Computational modeling, for instance, allows for the simulation of biochemical pathways and the prediction of how perturbations, such as genetic mutations, might affect the system. uark.eduplos.orgnih.gov These models can help to integrate diverse datasets and generate new hypotheses that can be tested experimentally. uark.eduplos.org

Genome-wide transcriptomics is another powerful tool being used to identify the genetic networks that regulate processes like visual acuity. nih.gov By correlating gene expression patterns with visual function, researchers can uncover novel players in the this compound metabolic pathway and their contribution to both normal vision and disease. nih.gov

The integration of advanced imaging techniques with these molecular and computational approaches provides a powerful platform for diagnosing and understanding visual system disorders. frontiersin.orgnih.govfrontiersin.org This interdisciplinary synergy is crucial for developing novel therapeutic strategies to combat vision loss. ucl.ac.uk

Q & A

Q. What are the key structural and functional differences between dehydroretinaldehyde and retinaldehyde, and how do these impact experimental design in metabolic studies?

this compound (C20H28O) is a derivative of retinaldehyde (vitamin A1 aldehyde) with an additional double bond in its β-ionone ring, altering its photochemical properties and metabolic interactions . To study these differences, researchers should employ comparative spectroscopic analysis (UV-Vis absorption at ~380 nm for this compound vs. ~370 nm for retinaldehyde) and enzymatic assays (e.g., retinol dehydrogenase activity). Experimental designs must account for isomer-specific reactivity, particularly in retinoid-binding protein interactions .

Q. What methodologies are recommended for synthesizing and purifying this compound in laboratory settings?

Synthesis typically involves oxidation of dehydroretinol using manganese dioxide (MnO2) in anhydrous ether, followed by purification via high-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify molecular integrity (>98% purity). Independent verification of isomer distribution (e.g., 11-cis vs. all-trans forms) is critical to avoid confounding results in photobiological studies .

Q. How can researchers detect and quantify this compound in biological samples with minimal interference from retinoid analogs?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using deuterated internal standards (e.g., d4-dehydroretinaldehyde) is the gold standard. Sample preparation should include saponification to hydrolyze esters and solid-phase extraction (SPE) to isolate aldehydes. Limit of detection (LOD) can reach 0.1 ng/mL, with cross-reactivity <5% against retinaldehyde under optimized conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s role in visual phototransduction versus its cytotoxic effects in certain cell lines?

Contradictory data often arise from context-dependent isomer activity or impurities in test compounds. Researchers should:

- Use isomer-specific probes (e.g., 11-cis-dehydroretinaldehyde synthesized via photoinduced isomerization).

- Validate cytotoxicity mechanisms using CRISPR-edited cell lines (e.g., Rdh12 knockout models to isolate retinoid metabolism pathways).

- Cross-reference findings with in vivo models (e.g., zebrafish mutants) to assess physiological relevance .

Q. How can computational modeling enhance the prediction of this compound’s interactions with G-protein-coupled receptors (GPCRs) like rhodopsin?

Molecular dynamics (MD) simulations using software such as GROMACS or AMBER can predict binding affinities and conformational changes. Key parameters include:

Q. What innovative approaches address the challenges of tracking this compound’s metabolic flux in heterogenous tissue samples?

Stable isotope tracing (e.g., 13C-labeled this compound) combined with spatially resolved mass spectrometry imaging (MSI) enables compartment-specific metabolic mapping. For dynamic studies, two-photon fluorescence lifetime imaging microscopy (2P-FLIM) with genetically encoded biosensors (e.g., RetinaChip2) provides real-time resolution of retinoid dynamics in live tissues .

Methodological Best Practices

- Data Reproducibility : Document isomer ratios, solvent systems, and storage conditions (−80°C under argon) to mitigate batch-to-batch variability .

- Ethical Compliance : Adhere to institutional guidelines for retinoid handling, particularly in in vivo studies, to address phototoxicity and teratogenicity risks .

- Literature Synthesis : Use databases like SciFinder and PubMed with search strings combining "this compound" AND ("metabolism" OR "photochemistry") to ensure comprehensive coverage. Exclude non-peer-reviewed sources (e.g., ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。